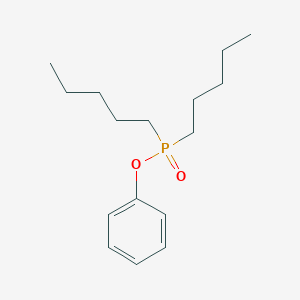![molecular formula C15H14O5 B081628 5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 13544-38-2](/img/structure/B81628.png)
5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one is a complex organic compound with a unique structure that includes a pyrano-benzoxepin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide in dimethylformamide . This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by a sulfur-carbon-hydrogen spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in studies of enzyme interactions and protein binding.
Medicine: It has potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, known for its use in cosmetics and as a tyrosinase inhibitor.
Chlorokojic Acid: A derivative of kojic acid used in various chemical reactions.
Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.
Uniqueness
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano3,2-hbenzoxepin-4-one is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13544-38-2 |
|---|---|
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
5-hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O5/c1-8-2-3-10-12(19-7-8)5-13-14(15(10)18)11(17)4-9(6-16)20-13/h2,4-5,16,18H,3,6-7H2,1H3 |
InChI-Schlüssel |
LMFRELDATPGFFD-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1 |
Kanonische SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


]-](/img/structure/B81546.png)
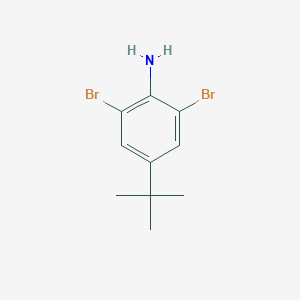
![N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid](/img/structure/B81552.png)
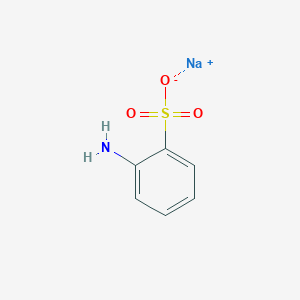
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
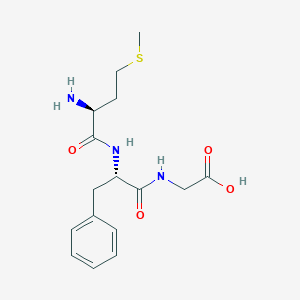
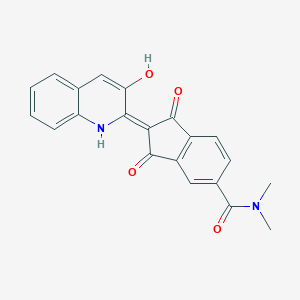
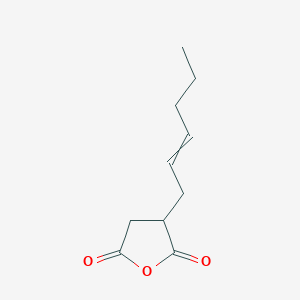
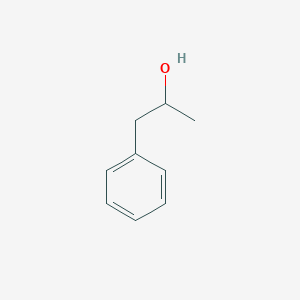

![3-Methyl-[1,1'-biphenyl]-2-amine](/img/structure/B81568.png)

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
